molecular formula C17H15NOS B14746966 N-prop-2-enyl-9H-thioxanthene-9-carboxamide CAS No. 5031-24-3

N-prop-2-enyl-9H-thioxanthene-9-carboxamide

Cat. No.: B14746966
CAS No.: 5031-24-3
M. Wt: 281.4 g/mol
InChI Key: XABVZJZBSKNSIV-UHFFFAOYSA-N
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Description

N-prop-2-enyl-9H-thioxanthene-9-carboxamide is a chemical compound with a unique structure that includes a thioxanthene core. Thioxanthenes are known for their diverse applications in various fields, including organic electronics and medicinal chemistry .

Preparation Methods

The synthesis of N-prop-2-enyl-9H-thioxanthene-9-carboxamide typically involves several steps. One common method includes the Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions . These reactions are known for their efficiency in forming carbon-nitrogen and carbon-carbon bonds, which are crucial for constructing the thioxanthene core.

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

N-prop-2-enyl-9H-thioxanthene-9-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-prop-2-enyl-9H-thioxanthene-9-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

N-prop-2-enyl-9H-thioxanthene-9-carboxamide can be compared with other thioxanthene derivatives, such as 9,9-diphenyl-9H-thioxanthene. While both compounds share a thioxanthene core, their functional groups and applications may differ. For instance, 9,9-diphenyl-9H-thioxanthene derivatives are often used in OLEDs due to their excellent photophysical properties .

Similar compounds include:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

5031-24-3

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

N-prop-2-enyl-9H-thioxanthene-9-carboxamide

InChI

InChI=1S/C17H15NOS/c1-2-11-18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h2-10,16H,1,11H2,(H,18,19)

InChI Key

XABVZJZBSKNSIV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1C2=CC=CC=C2SC3=CC=CC=C13

Origin of Product

United States

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